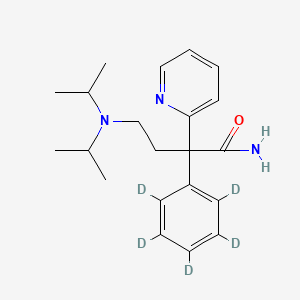

Disopyramide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNFZQICZKOEM-HCNOYMLYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Disopyramide-d5 and its chemical properties

An In-depth Technical Guide to Disopyramide-d5

For Researchers, Scientists, and Drug Development Professionals

This compound is the deuterated analog of Disopyramide, a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][] This stable isotope-labeled version serves as an invaluable tool in bioanalytical studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its properties ensure high precision and accuracy in therapeutic drug monitoring and pharmacokinetic research.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized below, providing a clear reference for laboratory use.

| Property | Value |

| IUPAC Name | 4-[bis(propan-2-yl)amino]-2-phenyl-2-(pyridin-2-yl)butanamide |

| CAS Number | 1309283-08-6 |

| Molecular Formula | C₂₁H₂₉N₃O |

| Molecular Weight | 339.4745 g/mol |

| Appearance | White to Off-White Solid |

| Storage Conditions | Refrigerator (2-8°C), Long-term storage |

Data sourced from multiple chemical suppliers and databases.

Synthesis Pathway Overview

The synthesis of this compound mirrors the established pathway for unlabeled Disopyramide, with the critical modification of using a deuterated precursor. The most common route involves the alkylation of a deuterated phenylacetonitrile with 2-bromopyridine, followed by a second alkylation and subsequent hydrolysis of the nitrile group to an amide.

The generalized synthesis proceeds as follows:

-

Step 1: Phenylacetonitrile-d5 (the deuterated starting material) is reacted with 2-bromopyridine in the presence of a strong base like sodium amide.

-

Step 2: The resulting intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride, again using a strong base.

-

Step 3: The nitrile group of the second intermediate undergoes partial hydrolysis, typically using sulfuric acid, to form the final butanamide product, this compound.

Caption: Generalized synthesis workflow for this compound.

Role in Quantitative Bioanalysis

This compound is considered the gold standard for an internal standard in the quantitative analysis of its parent drug from biological matrices.[1] Its utility is based on the principles of isotope dilution mass spectrometry.

-

Co-elution: As a stable isotope-labeled analog, this compound has nearly identical chemical and physical properties to unlabeled Disopyramide, causing them to co-elute during chromatographic separation.[1]

-

Matrix Effect Compensation: Both the analyte (Disopyramide) and the internal standard (this compound) are subjected to the same environmental conditions throughout sample preparation and analysis. This includes any signal suppression or enhancement from the biological matrix (e.g., serum, plasma).[1]

-

Accurate Quantification: By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these variations are normalized. This allows for highly accurate and precise quantification of the drug concentration, which is critical for pharmacokinetic studies and therapeutic drug monitoring.[1]

Caption: Logic of using this compound as an internal standard.

Experimental Protocols

Representative Protocol: Extraction from Human Serum

This protocol outlines a common liquid-liquid extraction (LLE) procedure for isolating Disopyramide and its internal standard from serum prior to analysis.

Methodology:

-

Sample Preparation: To a 100-500 µL aliquot of human serum in a centrifuge tube, add a known concentration of this compound solution (internal standard).

-

Alkalinization: Add 1 M Sodium Hydroxide or Sodium Carbonate to raise the pH, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.[3][4]

-

Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., chloroform, dichloromethane).[3][5] Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of analytes into the organic phase.

-

Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the organic layer (bottom layer for chloroform/dichloromethane) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis. The sample is now ready for injection.

Representative Protocol: LC-MS/MS Analysis

This protocol describes a typical setup for the quantitative analysis of Disopyramide using a deuterated internal standard.

Methodology:

-

Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[6][7]

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[6]

-

Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Flow Rate: A typical flow rate for a UPLC system is between 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used, as the tertiary amine groups in Disopyramide are readily protonated.[1]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Disopyramide and this compound to ensure selectivity and sensitivity.

Caption: A typical bioanalytical workflow for Disopyramide quantification.

References

- 1. This compound | 1309283-08-6 | Benchchem [benchchem.com]

- 3. Simplified, rapid and inexpensive extraction procedure for a high-performance liquid chromatographic method for determination of disopyramide and its main metabolite mono-N-dealkylated disopyramide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of disopyramide phosphate in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative high-performance liquid-chromatographic method for determining disopyramide (Norpace) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid sample preparation and high performance liquid chromatographic determination of total and unbound serum disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpmr.com [wjpmr.com]

- 8. m.youtube.com [m.youtube.com]

The Role of Disopyramide-d5 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Disopyramide-d5 when used as an internal standard in quantitative bioanalysis. Its core function lies in the principle of isotope dilution mass spectrometry (IDMS) , a powerful technique that ensures the highest level of accuracy and precision in quantifying the active pharmaceutical ingredient, disopyramide, in complex biological matrices.

Core Mechanism: Isotope Dilution

The fundamental role of any internal standard (IS) is to correct for the analytical variability that can occur during sample preparation and analysis. This compound is considered the "gold standard" for this purpose because it is a stable isotope-labeled (SIL) version of the analyte, disopyramide.

The "mechanism of action" for this compound as an internal standard is not biological but rather physicochemical and analytical:

-

Chemical and Chromatographic Equivalence: this compound has the exact same chemical structure, polarity, and ionization efficiency as disopyramide. The five deuterium atoms are chemically inert and do not alter its interaction with solvents, extraction materials, or the liquid chromatography (LC) column. This ensures that during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation, any loss or variation experienced by the analyte (disopyramide) is precisely mirrored by the internal standard (this compound). They co-elute from the LC column, meaning they have the same retention time.

-

Mass Spectrometric Distinction: While chemically identical, the five deuterium atoms give this compound a molecular weight that is five Daltons higher than disopyramide. This mass difference is easily resolved by a mass spectrometer. The instrument can therefore monitor the analyte and the internal standard simultaneously as two distinct chemical entities based on their different mass-to-charge ratios (m/z).

-

Ratio-Based Quantification: A known, fixed amount of this compound is added to every sample, calibrator, and quality control sample at the very beginning of the workflow. The instrument measures the peak area response for both the analyte and the internal standard. Quantification is not based on the absolute signal of the analyte, which can fluctuate due to instrument variability or sample loss. Instead, it is based on the ratio of the analyte's peak area to the internal standard's peak area . Because both compounds are affected proportionally by any experimental variations, this ratio remains constant and directly correlates to the analyte's concentration. This principle effectively cancels out errors from inconsistent sample recovery, injection volume variations, and fluctuations in mass spectrometer response.

The following diagram illustrates the logical basis for the superiority of a stable isotope-labeled internal standard.

Quantitative Data Presentation

The accurate quantification of disopyramide relies on monitoring specific precursor-to-product ion transitions using a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The instrument isolates the protonated molecule (precursor ion) and fragments it to produce a specific product ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Disopyramide (Analyte) | 340.2 | 239.2 | [M+H]⁺ protonated molecule |

| This compound (Internal Standard) | 345.2 | 239.2 | [M+H]⁺ protonated molecule with 5 deuterium atoms |

Note: The product ion is identical for both compounds as the fragmentation process cleaves the part of the molecule that does not contain the deuterium labels.

Experimental Protocols

The following is a representative protocol for the quantification of disopyramide in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation (Protein Precipitation)

-

Spiking: To 50 µL of human plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (e.g., this compound in acetonitrile at 100 ng/mL).

-

Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

-

Dilution: Add 100 µL of mobile phase A (e.g., 0.1% formic acid in water) to the supernatant.

-

Injection: Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase column such as a C18 (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.5 min: Linear ramp from 10% to 90% B

-

2.5 - 3.5 min: Hold at 90% B

-

3.5 - 3.6 min: Return to 10% B

-

3.6 - 5.0 min: Column re-equilibration at 10% B

-

-

Column Temperature: 40°C.

-

Expected Retention Time: ~2.0 minutes.

Mass Spectrometry (MS) Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions: As specified in the data table above. Dwell time of ~100 ms per transition.

Experimental Workflow Visualization

The entire process, from sample receipt to final data analysis, can be visualized as a sequential workflow.

Technical Guide: Synthesis and Characterization of Disopyramide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Disopyramide-d5 (Disopyramide-phenyl-d5). Disopyramide is a Class IA antiarrhythmic agent that functions by blocking sodium channels in the cardiac muscle. The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. This document details the synthetic protocol for introducing five deuterium atoms onto the phenyl ring of the Disopyramide molecule via acid-catalyzed hydrogen-deuterium exchange. It also compiles key characterization data and presents detailed experimental workflows and the pharmacological mechanism of action through diagrams.

Introduction

Disopyramide, chemically known as 4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide, is a well-established antiarrhythmic drug used in the treatment of ventricular and supraventricular arrhythmias.[1] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using mass spectrometry.[2] The synthesis of this compound, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, provides a tool with identical chemical and physical properties to the parent drug, but with a mass shift that allows for its clear distinction in mass spectrometric analyses.[2] This guide outlines the methodology for its preparation and the analytical data confirming its identity and purity.

Synthesis of this compound

The synthesis of this compound is achieved through a hydrogen-deuterium exchange reaction on the aromatic phenyl ring of the parent Disopyramide molecule. This is facilitated by the use of a strong deuterated acid catalyst.

General Information

The key physicochemical properties and identifiers for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide |

| CAS Number | 1309283-08-6[3] |

| Molecular Formula | C₂₁H₂₄D₅N₃O[3] |

| Molecular Weight | 344.51 g/mol [3] |

| Storage Conditions | Refrigerator (2-8°C) |

Synthetic Workflow

The synthesis follows a straightforward acid-catalyzed exchange protocol. The workflow is depicted below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the deuterium exchange method described by Nelson et al.

-

Reaction Setup: Dissolve Disopyramide (racemic or enantiomerically pure) in deuterated sulfuric acid (98% ²H₂SO₄).

-

Heating: Heat the reaction mixture at a temperature of 120-130°C.

-

Monitoring: Monitor the reaction progress over 4-5 hours. The exchange of the aromatic protons can be followed by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the phenyl protons.

-

Work-up: After the reaction is complete (typically 4-5 hours), cool the mixture and carefully quench it by adding it to ice/water.

-

Basification: Neutralize the acidic solution by the slow addition of a suitable base (e.g., ammonium hydroxide or sodium hydroxide) until the pH is basic.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Note: The recovery of Disopyramide can be low under these conditions, with reports of approximately 25% recovery. Higher temperatures (145-155°C) can increase the rate of exchange but may lead to even lower recovery.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The key is to verify the incorporation of five deuterium atoms and to assess the purity of the final compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique to confirm the mass increase due to deuteration.

| Analysis Type | Expected Result | Reference |

| Molecular Weight | 344.51 g/mol | [3] |

| CI-Mass Spectrum | Ions observed at m/e 342, 343, 344, and 345, corresponding to deuterated species. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the specific location of the deuterium atoms.

| Analysis Type | Expected Result | Reference |

| ¹H NMR | The signals corresponding to the five aromatic protons on the phenyl ring (typically appearing as broad signals around δ 7.4-7.8 ppm in the parent compound) will be absent or significantly diminished.[2] | |

| ²H NMR | A signal corresponding to the deuterium atoms on the aromatic ring will be present, confirming their incorporation.[2] | |

| ¹³C NMR | The signals for the deuterated carbons on the phenyl ring will show characteristic splitting patterns due to C-D coupling, which differs from C-H coupling.[2] |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the synthesized compound.

| Analysis Type | Reported Purity |

| HPLC | 97.99% |

Mechanism of Action

Disopyramide is a Class IA antiarrhythmic agent. Its therapeutic effect is derived from its ability to block voltage-gated sodium channels in the heart muscle.

Caption: Mechanism of action of Disopyramide as a sodium channel blocker.

The mechanism involves:

-

Binding: Disopyramide binds to the open or inactivated state of the fast sodium channels (Nav1.5).

-

Blockade: This binding blocks the influx of sodium ions during Phase 0 of the cardiac action potential.

-

Electrophysiological Effect: The blockade decreases the rate of depolarization (upstroke velocity), slows conduction, and prolongs the duration of the action potential, thereby suppressing arrhythmias.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The described acid-catalyzed deuterium exchange method offers a direct route to this valuable stable isotope-labeled standard. The compiled characterization data, including molecular weight, mass spectrometric ions, and expected NMR shifts, provide the necessary benchmarks for confirming the successful synthesis and purity of the compound. The inclusion of workflow and mechanism diagrams serves to visually simplify these complex processes for researchers and professionals in the field of drug development and bioanalysis.

References

A Comparative Analysis of the Physicochemical Properties of Disopyramide and Disopyramide-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physicochemical properties of the antiarrhythmic drug Disopyramide and its deuterated analog, Disopyramide-d5. The strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile, a concept known as the kinetic isotope effect. This document details the known physicochemical parameters of both compounds, outlines the experimental protocols for their determination, and visually represents the mechanism of action and the comparative metabolic pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and optimization.

Introduction

Disopyramide is a class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] It functions primarily by blocking sodium channels in the cardiac myocytes, thereby slowing conduction and prolonging the refractory period.[2][3] The metabolism of Disopyramide is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of its major metabolite, mono-N-dealkyldisopyramide.

The introduction of deuterium at specific molecular positions, creating this compound, is a strategy employed to modulate the drug's pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the site of deuteration.[3] This "kinetic isotope effect" can result in a longer drug half-life, potentially leading to improved therapeutic efficacy and patient compliance. Understanding the fundamental physicochemical differences between the parent drug and its deuterated form is crucial for predicting its behavior in biological systems.

Physicochemical Properties: A Comparative Table

The following table summarizes the key physicochemical properties of Disopyramide and this compound. It is important to note that while experimental data for Disopyramide is readily available, specific experimental values for the pKa, aqueous solubility, and logP of this compound are not extensively published. The values presented for this compound are based on predictions from computational models and the general understanding that deuteration typically has a minimal impact on these specific physicochemical properties.[4]

| Property | Disopyramide | This compound | Reference |

| Molecular Formula | C₂₁H₂₉N₃O | C₂₁H₂₄D₅N₃O | [5][6] |

| Molecular Weight ( g/mol ) | 339.48 | 344.51 | [5][6] |

| pKa (Strongest Basic) | 10.4 | ~10.4 (Predicted) | [7] |

| Aqueous Solubility (mg/mL) | 1 | Not Experimentally Determined | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.1 at pH 7.2 | ~3.1 (Predicted) | [7] |

| Physical State | Crystalline solid | Solid | [8] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental in drug development. The following sections detail the standard experimental protocols for measuring pKa, solubility, and the octanol-water partition coefficient (logP).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic drug like Disopyramide, the pKa of its conjugate acid is determined.

Methodology:

-

Preparation of Solutions: A standard solution of the compound (e.g., 1 mM) is prepared in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.

-

Titration: A known volume of the drug solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with the standardized strong base, adding small, precise volumes.

-

The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the drug has been neutralized. For more accurate determinations, the inflection point of the first derivative of the titration curve can be used.[9][10]

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is used for quantification.[11][12]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and its potential to cross biological membranes.

Methodology:

-

Pre-saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). An equal volume of the other pre-saturated phase is then added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13][]

Visualizing Molecular Interactions and Processes

Mechanism of Action of Disopyramide

Disopyramide exerts its antiarrhythmic effect by blocking the fast sodium channels (Nav1.5) in the cardiac cell membrane. This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the effective refractory period, thereby suppressing abnormal heart rhythms.

References

- 1. biocompare.com [biocompare.com]

- 2. faculty.tru.ca [faculty.tru.ca]

- 3. Deuterium Isotope Effect on the Dissociation of Weak Acids in Water and Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disopyramide | C21H29N3O | CID 3114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. courses.washington.edu [courses.washington.edu]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. caymanchem.com [caymanchem.com]

- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 10. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Disopyramide Phosphate | C21H32N3O5P | CID 30928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Disopyramide-d5: A Technical Guide

For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the accurate quantification of Disopyramide, Disopyramide-d5 is the designated compound of choice. This guide provides an in-depth overview of its commercial availability, technical specifications, and a detailed experimental protocol for its application in bioanalytical methods.

Commercial Availability and Technical Data

This compound is available from several specialized chemical suppliers. The following tables summarize the key quantitative data available from their public documentation. It is important to note that while chemical purity is often provided, isotopic purity, a critical parameter for an internal standard, is not always readily available on supplier websites and may require direct inquiry or consultation of the Certificate of Analysis (CoA).

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Available Quantities |

| Clearsynth | 1309283-08-6 | C₂₁H₂₄D₅N₃O | 344.51 | 97.99% (by HPLC)[1] | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| BOC Sciences | 1309283-08-6 | Not specified | Not specified | Not specified | Not specified | Inquiry required |

| Pharmaffiliates | 1309283-08-6 | C₂₁H₂₄D₅N₃O | 344.51 | Not specified | Not specified | Inquiry required[2] |

Table 1: Commercial Suppliers and General Specifications of this compound.

| Supplier | Product Number | Storage Conditions |

| Clearsynth | CS-Y-00052 | 2-8°C |

| BOC Sciences | Not specified | Not specified |

| Pharmaffiliates | PA STI 089998 | Not specified |

Table 2: Supplier-Specific Product Information for this compound.

Experimental Protocol: Quantification of Disopyramide in Rat Plasma using LC-MS/MS with a Deuterated Internal Standard

The following protocol is adapted from a validated bioanalytical method for the quantification of Disopyramide and its metabolite in rat plasma, as described by Pham et al. in the Journal of Chromatography B (2018)[1]. This method can be directly applied or modified for the use of this compound as an internal standard.

Materials and Reagents

-

Disopyramide reference standard

-

This compound (as internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized

-

Rat plasma (or other biological matrix)

Instrumentation

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18 column)

-

Centrifuge

-

Vortex mixer

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Disopyramide and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Disopyramide stock solution with a 50% methanol solution to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program should be developed to ensure the separation of Disopyramide from potential interferences.

-

Flow Rate: e.g., 0.4 mL/min

-

Injection Volume: e.g., 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Disopyramide: m/z 340.2 → 239.2[1]

-

This compound: A predicted transition would be m/z 345.2 → 244.2 (Note: The exact transition for the deuterated standard should be optimized experimentally).

-

-

Data Analysis

-

Quantify the concentration of Disopyramide in the unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Visualizations

Caption: Experimental workflow for the quantification of Disopyramide in plasma.

Caption: Rationale for using a deuterated internal standard in bioanalysis.

References

- 1. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Disopyramide-d5: Safety, Handling, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Disopyramide-d5, a deuterated analog of the antiarrhythmic agent Disopyramide. It is intended to serve as a comprehensive resource for professionals in research and development, offering detailed information on its safety, handling, and application in experimental settings. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of quantitative analyses.

Section 1: Safety Data and Handling

Hazard Identification

Disopyramide is classified with several health hazards. It is harmful if swallowed, in contact with skin, or inhaled[1]. Furthermore, it is suspected of damaging fertility or the unborn child[1][2].

Table 1: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[1] |

Physical and Chemical Properties

The physical and chemical properties of Disopyramide are essential for its proper handling and storage.

Table 2: Physical and Chemical Data for Disopyramide

| Property | Value |

| Molecular Formula | C21H29N3O[5] |

| Molar Mass | 339.483 g/mol [5] |

| Melting Point | 94.5 to 95 °C (202.1 to 203.0 °F)[5] |

Note: The molar mass of this compound will be slightly higher due to the presence of deuterium atoms.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

General Handling:

-

Handle in a well-ventilated area[6].

-

Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection[6].

-

Avoid contact with skin and eyes[6].

-

Avoid the formation of dust and aerosols[6].

-

Minimize dust generation and accumulation[2].

-

Do not eat, drink, or smoke when using this product[4].

-

Wash hands thoroughly after handling[4].

Storage:

-

Keep the receptacle tightly sealed[1].

-

Store in accordance with the information listed on the product insert[1].

First Aid Measures

In case of exposure, the following first aid measures should be taken:

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[6]. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[6]. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[6]. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6]. |

Section 2: Mechanism of Action and Signaling Pathway

Disopyramide is a Class 1a antiarrhythmic agent that primarily functions by blocking the fast sodium channels in cardiac myocytes[5][6]. This action reduces the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a slower conduction velocity[3][6]. Additionally, Disopyramide inhibits potassium currents, which prolongs the repolarization phase (Phase 3) of the action potential[1][3]. This dual action stabilizes the cardiac membrane and helps to prevent arrhythmias[3].

Caption: Mechanism of Action of Disopyramide on Cardiac Ion Channels.

Section 3: Experimental Protocols

This compound is an ideal internal standard for the quantitative analysis of Disopyramide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the determination of Disopyramide in rat plasma, which can be adapted for various research applications.

Bioanalytical Method for Disopyramide Quantification

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Disopyramide and its major metabolite in rat plasma[1].

3.1.1 Materials and Reagents

-

Disopyramide reference standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic acid

-

Rat plasma (or other biological matrix)

3.1.2 Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1-2 minutes to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.3 LC-MS/MS Instrumentation and Conditions

Table 4: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | Disopyramide: m/z 340.2 → 239.2[1]this compound: (Adjust for mass difference) |

| Collision Energy | Optimized for the specific instrument and analyte. |

3.1.4 Data Analysis

-

Quantify Disopyramide by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Generate a calibration curve using known concentrations of the Disopyramide reference standard.

Caption: Bioanalytical Workflow for Disopyramide Quantification.

This technical guide provides a foundational understanding of this compound for research and development purposes. Adherence to appropriate safety protocols and the use of validated analytical methods are paramount for successful and safe experimentation.

References

- 1. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate measurement of a drug's concentration in biological matrices over time is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of this understanding. The reliability of PK data is critically dependent on the robustness of the bioanalytical methods employed. Central to achieving this robustness is the use of internal standards, and among these, deuterated standards have emerged as the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide delves into the core principles, practical applications, and significant advantages of employing deuterated standards in pharmacokinetic studies.

The Core Principle: Mitigating Variability with an Ideal Internal Standard

The fundamental purpose of an internal standard (IS) in quantitative bioanalysis is to compensate for the variability inherent in the analytical process.[1] This variability can arise from multiple sources, including sample preparation (e.g., extraction efficiency), chromatographic injection volume, and fluctuations in the mass spectrometer's ionization efficiency. An ideal internal standard should mimic the analyte of interest in its physicochemical properties as closely as possible, ensuring that it is affected by these sources of variability in the same manner as the analyte.

Deuterated standards, which are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced by deuterium, represent the closest possible mimic.[2] This structural identity ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences identical extraction recovery and matrix effects.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification based on the ratio of their respective signals.

Superiority Over Analog Standards: A Data-Driven Comparison

While structurally similar compounds (analog standards) can be used as internal standards, they often fall short of the performance achieved with deuterated standards. The subtle differences in their chemical structures can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, compromising the accuracy and precision of the assay.[4][5]

The following tables summarize quantitative data from published bioanalytical method validation studies, highlighting the superior performance of deuterated internal standards compared to analog or no internal standard.

| Analyte | Internal Standard Type | Matrix | Parameter | Value | Reference |

| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Inter-patient Imprecision (CV%) | 2.7% - 5.7% | [3][5] |

| Sirolimus | Analog (Desmethoxyrapamycin) | Whole Blood | Inter-patient Imprecision (CV%) | 7.6% - 9.7% | [3][5] |

| Olmesartan | Deuterated (Olmesartan-d6) | Human Plasma | Accuracy (% Bias) | -5.00% - 0.00% | [6] |

| Olmesartan | Deuterated (Olmesartan-d6) | Human Plasma | Precision (% CV) | 3.07% - 9.02% | [6] |

| Lapatinib | Deuterated (Lapatinib-d3) | Human Plasma | Accuracy | Within 100 ± 10% | [4] |

| Lapatinib | Analog (Zileuton) | Human Plasma | Accuracy | Within 100 ± 10% | [4] |

| Lapatinib | Deuterated (Lapatinib-d3) | Human Plasma | Precision | < 11% | [4] |

| Lapatinib | Analog (Zileuton) | Human Plasma | Precision | < 11% | [4] |

Table 1: Comparison of Inter-patient Imprecision for Sirolimus Quantification.

| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |

| Olmesartan | Olmesartan-d4 | 5 | 3.2 | 4.5 | 2.1 | 3.4 | [7] |

| 50 | 2.1 | 3.1 | 1.5 | 2.2 | [7] | ||

| 2000 | 1.8 | 2.5 | -0.8 | 1.1 | [7] |

Table 2: Accuracy and Precision Data for Olmesartan Assay using a Deuterated Internal Standard.

| Analyte | Parameter | Method with Deuterated IS | Method with Analog IS | Reference |

| Lapatinib | Recovery Variation (Individual Donors) | Corrected | Up to 2.4-fold | [4] |

| Lapatinib | Recovery Variation (Cancer Patients) | Corrected | Up to 3.5-fold | [4] |

Table 3: Impact of Internal Standard on Correcting for Inter-individual Variability in Recovery.

Experimental Protocols: A Guide to Best Practices

The successful implementation of deuterated standards in pharmacokinetic studies hinges on a well-designed and validated bioanalytical method. The following provides a detailed, generalized methodology for the quantification of a small molecule drug in human plasma using a deuterated internal standard with LC-MS/MS.

Materials and Reagents

-

Analyte and Deuterated Internal Standard: Reference standards of the analyte and its corresponding deuterated internal standard (e.g., d3, d4, d6) of known purity.

-

Biological Matrix: Blank human plasma, screened for interferences.

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Reagents: Protein precipitation agents (e.g., trichloroacetic acid, perchloric acid) or solid-phase extraction (SPE) cartridges and their corresponding conditioning, wash, and elution solvents.

Stock and Working Solutions Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water). These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate volumes of the analyte working standard solutions into blank human plasma to prepare a calibration curve consisting of a blank, a zero standard (blank plasma with internal standard), and typically 6-8 non-zero concentration levels covering the expected range of the study samples.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation Example)

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to each tube (except for the blank).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation agent) to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example:

-

Analyte: m/z 447.2 -> 235.1

-

Deuterated IS: m/z 451.2 -> 239.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas of the analyte and the deuterated internal standard for each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.

A high-level overview of the workflow in a typical pharmacokinetic study.

A detailed workflow for the bioanalytical quantification of a drug in plasma.

The logical framework illustrating why deuterated standards lead to accurate quantification.

Conclusion

The use of deuterated internal standards is no longer just a best practice but a critical requirement for generating high-quality, reliable pharmacokinetic data in regulated drug development. Their ability to accurately and precisely correct for the inherent variabilities of the bioanalytical process, especially in complex biological matrices, is unparalleled. As demonstrated by the presented data and methodologies, the investment in synthesizing and utilizing deuterated standards pays significant dividends in the integrity and defensibility of pharmacokinetic study results, ultimately contributing to safer and more effective medicines.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]

- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Kinetic Isotope Effects of Disopyramide-d5: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide based on established principles of pharmacology and medicinal chemistry. As of the latest literature review, specific experimental data for Disopyramide-d5 is not publicly available. Therefore, the quantitative data and experimental protocols presented herein are hypothetical and intended to serve as a framework for potential future research.

Executive Summary

Disopyramide is a Class Ia antiarrhythmic agent primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] The primary metabolic pathway is mono-N-dealkylation of one of the isopropyl groups. The substitution of hydrogen atoms with their heavier, stable isotope deuterium at specific metabolically active sites—a process known as deuteration—can significantly alter the rate of drug metabolism. This phenomenon, the kinetic isotope effect (KIE), offers a promising strategy for improving a drug's pharmacokinetic profile, potentially leading to a longer half-life, reduced dosing frequency, and a more favorable side-effect profile. This whitepaper explores the theoretical kinetic isotope effects of a deuterated analog of Disopyramide, this compound, by outlining its hypothetical metabolic profile, experimental protocols for its evaluation, and potential therapeutic implications.

Introduction to Kinetic Isotope Effects in Drug Development

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction when C-H bond cleavage is the rate-limiting step in a metabolic process. This is the fundamental principle of the kinetic isotope effect. In drug development, this can be leveraged to protect a drug from rapid metabolism, thereby enhancing its therapeutic performance. The successful application of this strategy is exemplified by the FDA approval of deuterated drugs like deutetrabenazine, which demonstrated a tangible clinical advantage over its non-deuterated counterpart.

Disopyramide Metabolism and the Rationale for a d5 Analog

Disopyramide's metabolism is predominantly mediated by CYP3A4, which catalyzes the N-dealkylation of one of the two isopropyl groups attached to the tertiary amine. This metabolic "soft spot" is an ideal target for deuteration. A hypothetical "this compound" would likely have the five hydrogens on one of the N-isopropyl methyl groups replaced with deuterium. The rationale is to slow the N-dealkylation process, thereby reducing the rate of formation of its major metabolite, mono-N-desisopropyldisopyramide, and prolonging the parent drug's circulation time.

Proposed Structure of this compound

-

Parent Compound: Disopyramide

-

Deuterated Analog: this compound

-

Likely Site of Deuteration: Five deuterium atoms replacing the five hydrogen atoms on the two methyl groups of one of the N-isopropyl moieties.

Hypothetical Quantitative Data: Disopyramide vs. This compound

The following tables summarize the projected outcomes of in vitro and in vivo studies comparing Disopyramide with the hypothetical this compound. These values are illustrative and based on the expected impact of the kinetic isotope effect.

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Disopyramide | 25 | 27.7 |

| This compound | 75 | 9.2 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in a Rat Model

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Clearance (CL, L/hr/kg) |

| Disopyramide | 850 | 1.0 | 4250 | 2.35 |

| This compound | 900 | 1.5 | 8500 | 1.18 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the kinetic isotope effects of this compound.

In Vitro Metabolic Stability Assay

Objective: To determine the relative metabolic stability of Disopyramide and this compound in human liver microsomes.

Materials:

-

Disopyramide and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Prepare a microsomal incubation mixture by combining HLMs (final concentration 0.5 mg/mL) in phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Add the test compound (Disopyramide or this compound) to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Disopyramide and this compound in a suitable animal model (e.g., Sprague-Dawley rats).

Materials:

-

Disopyramide and this compound formulated for oral administration

-

Sprague-Dawley rats (male, 250-300g)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS for bioanalysis

Procedure:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of Disopyramide or this compound (e.g., 10 mg/kg) to separate groups of rats (n=5 per group).

-

Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the plasma concentrations of the parent drug and its major metabolite using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations: Pathways and Workflows

Metabolic Pathway of Disopyramide

Caption: Metabolic conversion of Disopyramide.

Experimental Workflow for KIE Study

Caption: Workflow for KIE evaluation.

Conclusion and Future Directions

The application of the kinetic isotope effect through selective deuteration of Disopyramide at the N-isopropyl moiety presents a viable strategy for enhancing its metabolic stability. The hypothetical data and experimental protocols outlined in this whitepaper provide a robust framework for the preclinical evaluation of this compound. Future research should focus on the synthesis of this compound and the execution of these in vitro and in vivo studies to confirm the predicted pharmacokinetic benefits. A successful outcome could pave the way for a new therapeutic entity with an improved clinical profile for the management of cardiac arrhythmias.

References

Methodological & Application

Application Note: High-Throughput Quantification of Disopyramide in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of disopyramide in human plasma. The method utilizes disopyramide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample processing. A simple and rapid protein precipitation procedure is employed for sample preparation, making the method suitable for high-throughput bioanalytical workflows. The method has been developed and validated according to the general principles outlined in regulatory guidelines, demonstrating excellent performance in linearity, precision, accuracy, recovery, and stability.

Introduction

Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Accurate and reliable quantification of disopyramide in plasma is essential for therapeutic drug monitoring (TDM) and pharmacokinetic studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the analytical response and improving data quality. This document provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of disopyramide in human plasma.

Materials and Reagents

-

Standards: Disopyramide and this compound reference standards (Sigma-Aldrich, St. Louis, MO, or equivalent).

-

Solvents: HPLC-grade or LC-MS grade methanol and acetonitrile (Fisher Chemical Optima grade or equivalent).

-

Reagents: Formic acid (≥98%) and ammonium formate (≥99%).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

Instrumentation and Conditions

Liquid Chromatography

-

LC System: Shimadzu LC-30AD or equivalent UHPLC system.

-

Column: Kinetex™ 2.6 µm Biphenyl, 100 x 2.1 mm (Phenomenex, Part No.: 00D-4622-AN) or equivalent.

-

Column Temperature: 40 °C.

-

Autosampler Temperature: 10 °C.

-

Injection Volume: 5 µL.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Methanol/Acetonitrile (v/v).

Table 1: LC Gradient Conditions

| Time (min) | %B | Flow Rate (mL/min) |

|---|---|---|

| 0.00 | 30 | 0.4 |

| 3.00 | 50 | 0.4 |

| 3.10 | 95 | 0.4 |

| 4.00 | 95 | 0.4 |

| 4.10 | 30 | 0.4 |

| 5.50 | 30 | 0.4 |

Mass Spectrometry

-

MS System: SCIEX QTRAP® 6500+ or equivalent triple quadrupole mass spectrometer.

-

Ion Source: Turbo Spray IonDrive / Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Ion Source Gas 1 (GS1): 55 psi.

-

Ion Source Gas 2 (GS2): 65 psi.

-

Curtain Gas (CUR): 35 psi.

-

Collision Gas (CAD): Medium.

-

IonSpray Voltage (IS): +5500 V.

-

Temperature (TEM): 450 °C.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Optimized MS/MS Transitions and Parameters

| Compound | Q1 Mass (Da) | Q3 Mass (Da) | DP (V) | CE (V) | CXP (V) |

|---|---|---|---|---|---|

| Disopyramide | 340.2 | 239.2 | 60 | 35 | 12 |

| this compound (IS) | 345.5 | 239.2 | 60 | 35 | 12 |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of disopyramide and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the disopyramide stock solution in 50:50 methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Spike 95 µL of drug-free human plasma with 5 µL of the appropriate disopyramide working standard solution to prepare CS and QC samples.

-

The final concentrations for the calibration curve typically range from 2 to 2000 ng/mL (e.g., 2, 5, 10, 50, 200, 500, 1000, 2000 ng/mL).

-

Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Caption: Workflow for plasma sample preparation and analysis.

Method Validation Summary

The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1] The following parameters were assessed.

Linearity and Range

The calibration curve was linear over the range of 2-2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Concentration Range (ng/mL) | Regression Model | Mean r² |

|---|

| 2 - 2000 | 1/x² weighted linear regression | >0.995 |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using six replicates of QC samples at four concentration levels.

Table 4: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 2.0 | ≤10.5 | ±8.0 | ≤12.1 | ±9.5 |

| Low QC | 6.0 | ≤8.2 | ±6.5 | ≤9.8 | ±7.2 |

| Mid QC | 200 | ≤6.5 | ±4.1 | ≤7.5 | ±5.3 |

| High QC | 1600 | ≤5.1 | ±3.2 | ≤6.8 | ±4.0 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations. The use of a stable isotope-labeled internal standard effectively normalizes for any variability.[2]

Table 5: Recovery and Matrix Effect Summary

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (IS-Normalized) |

|---|---|---|---|

| Low QC | 6.0 | 91.5 | 0.98 |

| Mid QC | 200 | 94.2 | 1.01 |

| High QC | 1600 | 92.8 | 0.99 |

Acceptance criteria: Consistent and reproducible recovery. IS-normalized matrix factor CV ≤15%.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of disopyramide in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for clinical research and pharmacokinetic studies. The use of this compound as an internal standard ensures the accuracy and robustness of the method, which meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Use of Disopyramide-d5 as an Internal Standard in Urine Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Disopyramide in human urine using Disopyramide-d5 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for research and drug development purposes.

Introduction

Disopyramide is an antiarrhythmic drug for which therapeutic drug monitoring in urine can be crucial for pharmacokinetic studies and to ensure patient compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach compensates for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the results. The "dilute-and-shoot" sample preparation method outlined here is a simple, rapid, and cost-effective technique suitable for high-throughput analysis.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Materials and Reagents

-

Disopyramide reference standard

-

This compound internal standard

-

LC-MS/MS grade methanol

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade water

-

Formic acid (≥98%)

-

Ammonium formate

-

Drug-free human urine for blanks and calibration standards

Equipment

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes and tips

-

Autosampler vials

Preparation of Standard and Internal Standard Solutions

2.3.1. Disopyramide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Disopyramide and dissolve it in 10 mL of methanol.

2.3.2. Disopyramide Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration curve points.

2.3.3. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

2.3.4. This compound Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. This working solution will be used to spike all samples.

Sample Preparation (Dilute-and-Shoot)

-

Label autosampler vials for each sample, calibrator, and quality control (QC) sample.

-

To 950 µL of drug-free human urine (for calibration and QC samples) or patient urine sample, add 50 µL of the working internal standard solution (100 ng/mL this compound). For patient samples, add 50 µL of the IS solution to 950 µL of the collected urine.

-

For calibration and QC samples, spike with the appropriate working standard solution of Disopyramide.

-

Vortex each tube for 10 seconds.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject a specified volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

2.5.2. Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Disopyramide: Precursor ion (m/z) 340.2 → Product ion (m/z) 239.2[1]

-

This compound: Precursor ion (m/z) 345.2 → Product ion (m/z) 244.2 (Predicted based on a +5 Da shift from the parent compound)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both Disopyramide and this compound.

Data Presentation and Method Validation

The following tables summarize the expected quantitative performance of this analytical method.

Calibration Curve

| Concentration (ng/mL) | Response Ratio (Analyte Area / IS Area) |

| 1 | To be determined experimentally |

| 5 | To be determined experimentally |

| 10 | To be determined experimentally |

| 50 | To be determined experimentally |

| 100 | To be determined experimentally |

| 500 | To be determined experimentally |

| 1000 | To be determined experimentally |

| Linearity (r²) | >0.99 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low QC | 3 | <15 | <15 | 85-115 |

| Mid QC | 75 | <15 | <15 | 85-115 |

| High QC | 750 | <15 | <15 | 85-115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Recovery

| Analyte | Concentration (ng/mL) | Recovery (%) |

| Disopyramide | Low QC | >85 |

| High QC | >85 |

Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical protocol.

Caption: Experimental workflow for the analysis of Disopyramide in urine.

References

Application Note: Quantitative Analysis of Disopyramide in Serum by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. It functions by blocking sodium channels, thereby decreasing the rate of cardiac depolarization. Accurate quantification of disopyramide in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This application note presents a detailed protocol for the quantitative analysis of disopyramide in human serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with disopyramide-d5 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

This section details the complete workflow for the quantification of disopyramide in serum, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Disopyramide reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium formate

-

Human serum (drug-free)

-

96-well collection plates

-

Microcentrifuge tubes